1-Methyl-1H-pyrrol-2(5H)-on

Übersicht

Beschreibung

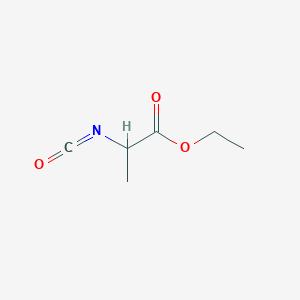

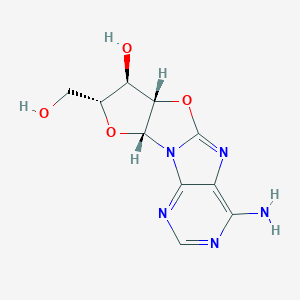

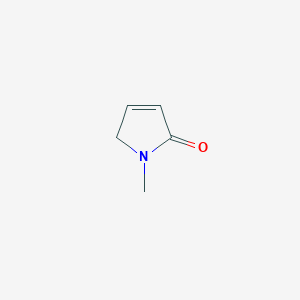

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Derivaten

1-Methyl-1H-pyrrol-2(5H)-on wird bei der Synthese verschiedener Derivate verwendet. Zum Beispiel wird es bei der Synthese von 1-Methyl-1H-pyrrol-2-carbohydrazid, 1-Methyl-1H-pyrrol-2-carbonylchlorid und 2-Methyl-1H-pyrrol-3-carbonsäure verwendet .

Ethinylierung

this compound wurde bei der Synthese von 1-(1-Methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol verwendet. Diese Verbindung wurde erstmals durch Ethinylierung von 1-Methyl-1H-pyrrol-2-carbaldehyd mit Acetylen im superbasischen System KOH-DMSO-H2O unter Atmosphärendruck synthetisiert .

Baustein in der organischen Synthese

this compound ist ein wertvoller Baustein in der organischen Synthese. Es wird bei der Synthese verschiedener Verbindungen wie Methyl-4-brom-1-methyl-1H-pyrrol-2-carboxylat, 4-Brom-1-methyl-1H-pyrrol-2-carbonitril und Methyl-4-amino-1-methyl-1H-pyrrol-2-carboxylat-Hydrochlorid verwendet .

Synthese von Aminosäuren

this compound wird bei der Synthese von 2-(1-Methyl-1H-pyrrol-2-yl)ethanamin, einer Aminosäure, verwendet .

Synthese von Carbonsäuren

this compound wird bei der Synthese von Methyl-1H-pyrrol-3-carboxylat und Methyl-3-(1H-pyrrol-2-yl)propanoat verwendet, die Carbonsäuren sind .

Synthese komplexer organischer Verbindungen

this compound wird bei der Synthese komplexer organischer Verbindungen wie 1-Methyl-4-[(1-Methyl-1H-imidazol-2-carbonyl)-amino]-1H-pyrrol-2-carbonsäure verwendet .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is a derivative of pyrrole, which is a basic structure in many natural compounds and drugs

Mode of Action

It has been synthesized for the first time by ethynylation of 1-methyl-1h-pyrrole-2-carbaldehyde with acetylene in the superbasic system koh-dmso-h2o under atmospheric pressure . This suggests that the compound might interact with its targets through a radical approach.

Biochemical Pathways

Pyrrole derivatives are known to be involved in various biological processes, including the synthesis of heme, a component of hemoglobin

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-pyrrol-2(5H)-one can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the superbasic system KOH-DMSO-H2O was used for its synthesis , suggesting that the compound might be stable and active in basic environments.

Biochemische Analyse

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of 1-Methyl-1H-pyrrol-2(5H)-one over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-pyrrol-2(5H)-one vary with different dosages in animal models have not been reported in the literature . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Eigenschaften

IUPAC Name |

1-methyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGGRTWHRJRQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336725 | |

| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13950-21-5 | |

| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any other studies investigating the biological activity of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- from fungal sources?

A1: While the provided study focuses on the volatile profile, it does not delve into the specific biological activities of individual compounds []. Further research exploring the potential bioactivities of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-, particularly from fungal sources like P. hepiali, is necessary. Investigating its potential antimicrobial, antioxidant, or cytotoxic activities could be promising research avenues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.